

# Benchmarking C.I. Acid Brown 121 performance against industry standards

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## Compound of Interest

Compound Name: *C.I. Acid brown 121*

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## Benchmarking C.I. Acid Brown 121: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **C.I. Acid Brown 121** against other commercially significant acid brown dyes. The following sections detail their chemical and physical properties, present available performance data in key applications such as leather and ink, and provide standardized experimental protocols for performance evaluation. This information is intended to assist researchers and professionals in selecting the appropriate dye for their specific applications and in designing robust experimental procedures.

## Chemical and Physical Properties of Selected Acid Brown Dyes

A summary of the key chemical and physical properties of **C.I. Acid Brown 121** and its alternatives is presented in Table 1. This information is crucial for understanding the fundamental characteristics of each dye, which influence their solubility, stability, and application suitability.

Table 1: Chemical and Physical Properties of **C.I. Acid Brown 121** and Alternatives

Property	C.I. Acid Brown 121	C.I. Acid Brown 14	C.I. Acid Brown 75	C.I. Acid Brown 434
C.I. Name	Acid Brown 121	Acid Brown 14	Acid Brown 75	Acid Brown 434
C.I. Number	33520[1][2]	20195	34905	Not consistently available
CAS Number	6487-04-3[1][2]	5850-16-8	8011-86-7	126851-40-9
Chemical Class	Trisazo[1]	Double Azo	Polyazo	Azo Fe Complex
Molecular Formula	C <sub>28</sub> H <sub>16</sub> N <sub>8</sub> Na <sub>2</sub> O <sub>14</sub> S <sub>2</sub> [3][4]	C <sub>26</sub> H <sub>16</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub>	C <sub>28</sub> H <sub>15</sub> N <sub>9</sub> Na <sub>2</sub> O <sub>16</sub>	C <sub>22</sub> H <sub>13</sub> FeN <sub>6</sub> NaO <sub>11</sub> S
Molecular Weight	798.58 g/mol [3][4]	622.54 g/mol	843.58 g/mol	648.3 g/mol
Appearance	Brown Powder[1]	Red-brown powder	Dark Brown powder	Brown Powder
Hue	Dull Yellowish Brown[1]	Reddish Brown	Reddish Brown	Reddish Brown
Solubility	Soluble in water[1]	Soluble in water	Soluble in water	Soluble in water

## Performance Characteristics in Key Applications

The performance of an acid dye is critical for its industrial application. Key performance indicators include lightfastness, washfastness, and application-specific properties such as exhaustion and fixation in leather dyeing, and stability and flow characteristics in ink formulations.

### Leather Dyeing

Acid dyes are extensively used for dyeing leather due to their affinity for the protein fibers in collagen. The fastness properties of the dyed leather are of paramount importance for the quality and durability of the final product.

Table 2: Comparative Performance in Leather Dyeing

Performance Parameter	C.I. Acid Brown 121	C.I. Acid Brown 14	C.I. Acid Brown 75	C.I. Acid Brown 434
Lightfastness (Blue Wool Scale)	Data not available	4	4-5	Data not available
Washfastness (Grey Scale - Staining)	Data not available	4-5	2-3	Data not available
Application	Leather[1]	Wool, Polyamide, Leather	Wool, Nylon, Silk, Leather	Leather, Textile

Note: The performance data for **C.I. Acid Brown 121** is not readily available in the public domain from the searched resources. The data for the alternatives is sourced from available technical data sheets and may vary depending on the substrate and dyeing conditions.

## Ink Formulations

Acid dyes are also utilized in the formulation of inks, particularly for inkjet printing on substrates like paper, textiles, and leather. The performance in this application is dictated by factors such as solubility, stability, viscosity, and surface tension of the ink formulation.

Table 3: Suitability for Ink Formulations

Performance Parameter	C.I. Acid Brown 121	C.I. Acid Brown 14	C.I. Acid Brown 75	C.I. Acid Brown 434
Recommended for Ink	Yes[5]	Yes	Yes	Yes
Key Considerations	Good solubility in water is a prerequisite.	Good solubility and stability are important for inkjet applications.	High purity and low salt content are crucial for preventing nozzle clogging.	Metal-complex dyes can offer enhanced lightfastness in printed materials.

Note: Specific quantitative data on the performance of these dyes in ink formulations, such as viscosity, surface tension, and long-term stability, is not readily available from the conducted searches and would require dedicated experimental evaluation.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the performance of **C.I. Acid Brown 121** and its alternatives.

### Protocol for Exhaustion Dyeing of Chrome-Tanned Leather

This protocol describes a standard laboratory procedure for dyeing chrome-tanned leather with acid dyes to evaluate their exhaustion and fixation properties.

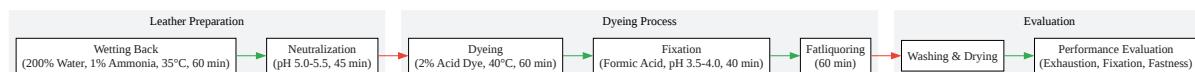
#### Materials:

- Chrome-tanned leather pieces (e.g., 10 cm x 10 cm)
- Acid dye (**C.I. Acid Brown 121** or alternative)
- Formic acid (85%)
- Ammonia solution (25%)
- Fatliquoring agent
- Laboratory dyeing drum or similar apparatus
- Water bath with temperature control
- Spectrophotometer

#### Procedure:

- Wetting Back: The chrome-tanned leather is wetted back in a drum with 200% water (on shaved weight of leather) and 1% ammonia at 35°C for 60 minutes.

- Neutralization: The pH is adjusted to 5.0-5.5 with a neutralizing agent and run for 45 minutes. The leather is then washed.
- Dyeing: The dyebath is prepared with 200% water at 40°C. The pre-dissolved acid dye (e.g., 2% on shaved weight) is added. The drum is run for 60 minutes.
- Fixation: Formic acid is added in two stages (e.g., 0.5% each time) with a 20-minute interval to lower the pH to 3.5-4.0 for dye fixation. The drum is run for a further 40 minutes.
- Fatliquoring: A suitable fatliquoring agent is added to the same bath and run for 60 minutes.
- Washing and Drying: The dyed leather is washed thoroughly, drained, and then dried under controlled conditions.
- Evaluation:
  - Exhaustion: The percentage of dye exhausted from the bath is determined by measuring the absorbance of the dyebath before and after dyeing using a spectrophotometer.
  - Fixation: The degree of dye fixation is assessed by subjecting the dyed leather to a washing fastness test (see Protocol 3.3).



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Caption: Workflow for the exhaustion dyeing of chrome-tanned leather.

## Protocol for Lightfastness Evaluation (Adapted from ISO 105-B02)

This protocol outlines the procedure for determining the resistance of the color of dyed leather to the action of an artificial light source representative of natural daylight.

**Materials:**

- Dyed leather specimens
- Blue Wool Standards (Scale 1-8)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Xenon arc lamp apparatus
- Grey Scale for assessing change in colour (ISO 105-A02)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Masking cards

**Procedure:**

- Sample Preparation: A portion of the dyed leather specimen is covered with an opaque mask.
- Exposure: The masked specimen and the Blue Wool Standards are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
- Assessment: The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the Grey Scale for assessing change in colour (e.g., grade 4).
- Rating: The lightfastness of the specimen is assessed by comparing the fading of the specimen with that of the Blue Wool Standards. The rating is the number of the Blue Wool Standard that shows a similar change in color.

[Click to download full resolution via product page](#)**Caption:** Workflow for lightfastness evaluation of dyed leather.

## Protocol for Washfastness Evaluation (Adapted from ISO 105-C06)

This protocol is used to determine the resistance of the color of dyed leather to washing.

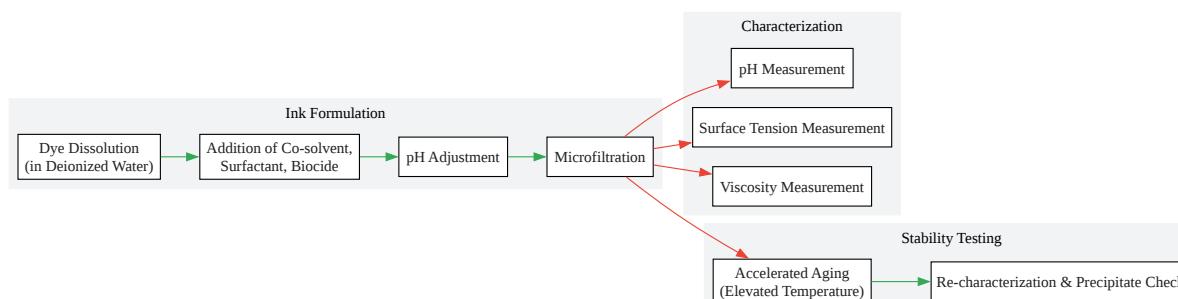
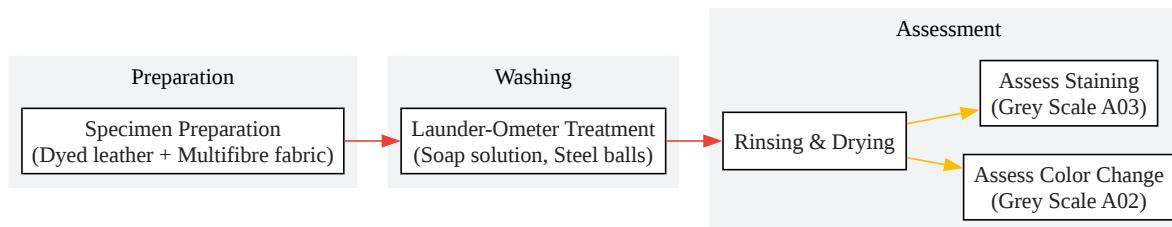
### Materials:

- Dyed leather specimen (e.g., 10 cm x 4 cm)
- Multifibre adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate)
- Standard soap solution
- Launder-Ometer or similar apparatus
- Stainless steel balls
- Grey Scale for assessing change in colour (ISO 105-A02)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Grey Scale for assessing staining (ISO 105-A03)

### Procedure:

- Specimen Preparation: The dyed leather specimen is sewn together with the multifibre adjacent fabric.
- Washing: The composite specimen is placed in a stainless steel container of the Launder-Ometer with the standard soap solution and stainless steel balls. The machine is operated for a specified time and at a specific temperature (e.g., 30 minutes at 40°C).
- Rinsing and Drying: After washing, the specimen is removed, rinsed with cold water, and then dried at a temperature not exceeding 60°C.
- Assessment:
  - The change in color of the dyed leather is assessed using the Grey Scale for assessing change in colour.

- The degree of staining on each type of fiber in the multifibre fabric is assessed using the Grey Scale for assessing staining.



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